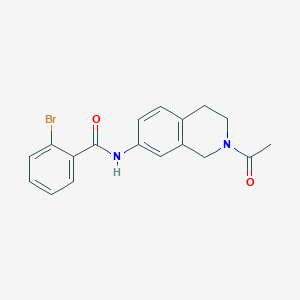

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a 2-bromobenzamide moiety at position 5. Its structure combines a bicyclic tetrahydroisoquinoline scaffold, known for bioactivity in medicinal chemistry, with halogenated aromatic and amide functionalities.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-9-8-13-6-7-15(10-14(13)11-21)20-18(23)16-4-2-3-5-17(16)19/h2-7,10H,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPZPTVLHZTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Bromination: The final step involves the bromination of the benzamide moiety using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The compound shares key motifs with brominated benzamide derivatives reported in Jurnal Kimia Sains dan Aplikasi (2020) (). A comparative analysis is outlined below:

| Compound Name / Feature | Core Structure | Bromine Position | Amide Substituent | Reported Activity (Value)* |

|---|---|---|---|---|

| Target Compound | Tetrahydroisoquinoline | 2-bromo (benzamide) | Acetyl (position 2) | Not reported |

| (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone | 4-bromo (benzyl) | Quinolin-6-yl | 5.411 |

| (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone | 4-bromo (benzyl) | Quinolin-6-yl + cyanamido | 6.878 |

*Activity values (likely IC₅₀ or similar metrics) are from ; higher values may indicate enhanced potency.

Key Observations :

- Core Structure: The tetrahydroisoquinoline core in the target compound differs from the indolinone scaffolds in analogs.

- Halogen Placement: The 2-bromo substitution in the target’s benzamide contrasts with the 4-bromo position in indolinone analogs. Bromine positioning affects steric and electronic interactions, which could modulate target affinity or selectivity.

- Amide Substituents: The acetyl group on the tetrahydroisoquinoline may enhance metabolic stability compared to the quinoline or cyanamido groups in analogs, though this requires experimental validation.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide is a synthetic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 320.19 g/mol

- CAS Number : 955635-19-5

Biological Activity Overview

The biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide has been explored through various studies highlighting its potential as an analgesic and anti-inflammatory agent. The compound's structure allows it to interact with specific receptors in the body, particularly opioid receptors.

The primary mechanism of action for this compound involves modulation of the μ-opioid receptor (MOR), which is crucial for pain relief. It may also exhibit activity at κ-opioid receptors (KOR), contributing to its analgesic effects.

Analgesic Effects

A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that modifications to the structure significantly influenced their potency as MOR agonists. The compound showed promising anti-nociceptive effects in animal models, particularly in tail-flick tests used to assess pain response.

| Compound | ED (mg/kg) | Brain Concentration (ng/g) |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide | TBD | TBD |

| Reference Compound 1 | 1.059 | 7424 |

| Reference Compound 2 | TBD | 11696 |

Note: TBD indicates values that were not directly available in the reviewed literature.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Research indicates that isoquinoline derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide may have therapeutic potential in treating inflammatory conditions.

Case Study 1: Pain Management

In a controlled experiment involving mice subjected to induced pain through thermal stimuli, administration of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide resulted in a significant reduction in pain response compared to control groups. The findings support the hypothesis that this compound acts as an effective analgesic.

Case Study 2: Inflammation Reduction

Another study assessed the effects of this compound on inflammatory markers in a model of acute inflammation. Results indicated a marked decrease in levels of TNF-alpha and IL-6 following treatment with the compound, suggesting its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-bromobenzamide, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves N-acylation of the tetrahydroisoquinoline core with 2-bromobenzoyl chloride. Key steps include:

- Step 1 : Preparation of the tetrahydroisoquinoline precursor (e.g., 7-amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline) via reductive amination or nitro-group reduction .

- Step 2 : Acylation using 2-bromobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product .

- Characterization : Confirmed via ¹H/¹³C NMR (e.g., acetyl singlet at δ ~2.1 ppm, aromatic protons at δ 7.3–8.1 ppm) and HRMS (expected [M+H]+ ~413.06 Da) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., acetyl group integration, bromobenzamide aromatic splitting). ¹³C NMR confirms carbonyl (C=O) and quaternary carbon signals .

- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis?

- Methodological Answer : Low yields often arise from incomplete activation of the amine or competing side reactions . Strategies include:

- Pre-activation : Use coupling agents like EDC/HOBt to stabilize the reactive intermediate .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .

- Temperature Control : Gradual warming from 0°C to room temperature reduces hydrolysis of the acyl chloride .

- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or LC-MS tracks reaction progress .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be analyzed?

- Methodological Answer : Contradictions may stem from assay variability or structural nuances :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and co-solvents (e.g., DMSO tolerance <1%) across studies .

- Purity Verification : Re-test the compound via HPLC (>95% purity) to rule out impurities masking activity .

- Structural Analogues : Test derivatives (e.g., replacing 2-bromo with 4-fluoro) to isolate electronic effects on target binding .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and identify steric clashes caused by the bromine substituent .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?

- Methodological Answer :

- Challenges : Poor crystal growth due to flexible tetrahydroisoquinoline ring or disorder from bromine’s heavy atom effects .

- Mitigation :

- Crystallization : Use slow evaporation in ethanol/water (70:30) with seeding .

- Data Collection : High-resolution synchrotron X-ray data (≤1.0 Å) improves electron density maps .

- Refinement : Apply SHELXL’s TWIN/BASF commands to model disordered regions and anisotropic displacement parameters .

Research Design & Data Analysis

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., acetyl → trifluoroacetyl, 2-bromo → 2-chlorobenzamide) .

- Biological Assays : Use dose-response curves (IC50) in enzyme inhibition (e.g., kinases) or antimicrobial tests (e.g., MRSA MIC) .

- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Pull-Down Assays : Use a biotinylated derivative with streptavidin beads to isolate bound proteins for MS identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via western blot .

- Knockdown/Rescue : CRISPR-Cas9 knockout of the putative target; rescue with wild-type vs. mutant protein confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.